molecular formula C10H21IO2Si B2599442 trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane CAS No. 1639062-53-5

trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane

Cat. No.: B2599442
CAS No.: 1639062-53-5
M. Wt: 328.265
InChI Key: RIINUWHDCFYKLN-RKDXNWHRSA-N
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Description

trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: is a chemical compound with the molecular formula C10H21IO2Si and a molecular weight of 328.26 g/mol . It is characterized by the presence of an iodotetrahydrofuran ring and a tert-butyl dimethylsilane group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane typically involves the reaction of 4-iodotetrahydrofuran with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different oxygenated products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the silyl group can protect reactive sites during chemical reactions. These interactions facilitate the compound’s role in organic synthesis and biological studies .

Comparison with Similar Compounds

Similar compounds to trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane include:

  • tert-Butyl((4-bromotetrahydrofuran-3-yl)oxy)dimethylsilane
  • tert-Butyl((4-chlorotetrahydrofuran-3-yl)oxy)dimethylsilane
  • tert-Butyl((4-fluorotetrahydrofuran-3-yl)oxy)dimethylsilane

These compounds share similar structural features but differ in the halogen atom attached to the tetrahydrofuran ring. The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties .

Properties

IUPAC Name

tert-butyl-[(3S,4S)-4-iodooxolan-3-yl]oxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIINUWHDCFYKLN-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1COC[C@@H]1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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